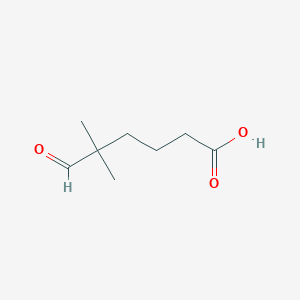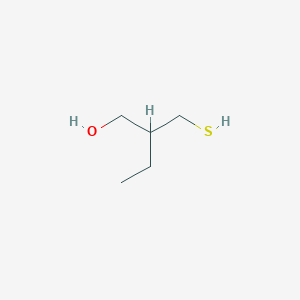![molecular formula C6H8O2 B12544070 Spiro[6-oxabicyclo[3.1.0]hexane-3,2'-oxirane] CAS No. 652142-48-8](/img/structure/B12544070.png)
Spiro[6-oxabicyclo[3.1.0]hexane-3,2'-oxirane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[6-oxabicyclo[3.1.0]hexane-3,2’-oxirane]: is a chemical compound with the molecular formula C6H8O2 and a molecular weight of 112.13 g/mol . It is characterized by a spirocyclic structure, which includes an oxirane (epoxide) ring fused to a bicyclic system. This unique structure imparts distinct chemical and physical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[6-oxabicyclo[3.1.0]hexane-3,2’-oxirane] typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the reaction of a suitable precursor with an oxidizing agent to form the oxirane ring. The reaction conditions often include:
Temperature: Moderate to high temperatures to facilitate cyclization.
Solvent: Organic solvents such as dichloromethane or toluene.
Catalysts: Acid or base catalysts to promote the reaction.
Industrial Production Methods
Industrial production of Spiro[6-oxabicyclo[3.1.0]hexane-3,2’-oxirane] may involve large-scale batch or continuous processes. The key steps include:
Preparation of Precursors: Synthesis of the starting materials.
Cyclization Reaction: Formation of the spirocyclic structure under controlled conditions.
Purification: Isolation and purification of the final product using techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[6-oxabicyclo[3.1.0]hexane-3,2’-oxirane] undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Hydroxide ions (OH-), alkoxides (RO-).
Major Products
The major products formed from these reactions include:
Diols: Formed through oxidation of the oxirane ring.
Alcohols: Resulting from the reduction of the oxirane ring.
Substituted Derivatives: Produced through nucleophilic substitution reactions.
Applications De Recherche Scientifique
Spiro[6-oxabicyclo[3.1.0]hexane-3,2’-oxirane] has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Spiro[6-oxabicyclo[3.1.0]hexane-3,2’-oxirane] involves its interaction with molecular targets through its reactive oxirane ring. The oxirane ring can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is crucial for its biological and chemical activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Spiro[6-oxabicyclo[3.1.0]hexane-3,2’-oxirane] is unique due to its specific spirocyclic structure, which imparts distinct reactivity and properties compared to other similar compounds. Its oxirane ring and spirocyclic framework make it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
652142-48-8 |
|---|---|
Formule moléculaire |
C6H8O2 |
Poids moléculaire |
112.13 g/mol |
Nom IUPAC |
spiro[6-oxabicyclo[3.1.0]hexane-3,2'-oxirane] |
InChI |
InChI=1S/C6H8O2/c1-4-5(8-4)2-6(1)3-7-6/h4-5H,1-3H2 |
Clé InChI |
FFKNJUZGHWJPMG-UHFFFAOYSA-N |
SMILES canonique |
C1C2C(O2)CC13CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Propanamide, 3-bromo-N-[(4-methylphenyl)sulfonyl]-](/img/structure/B12544027.png)
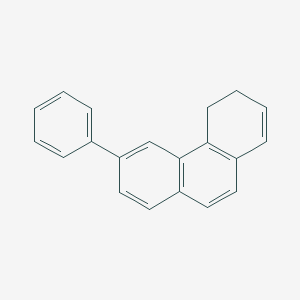

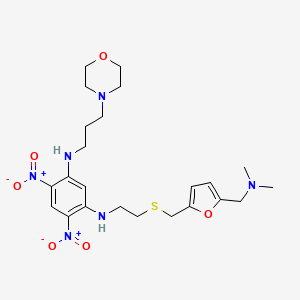
![1H-Indole-2-carboxylic acid, 5-[4-hydroxy-3-(1-methylethyl)phenoxy]-](/img/structure/B12544060.png)
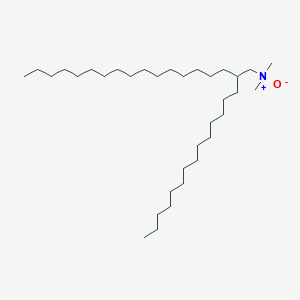
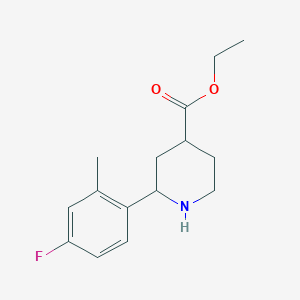

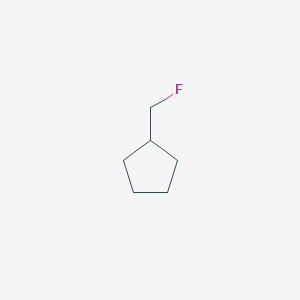
![2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbaldehyde](/img/structure/B12544085.png)
